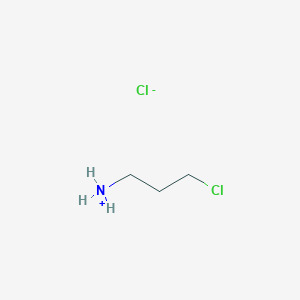

3-Chloropropylammonium chloride

Description

Significance and Contemporary Research Landscape

3-Chloropropylammonium chloride, a seemingly unassuming chemical compound, has garnered significant attention in the landscape of modern chemical research. Its importance lies in its versatile nature, serving as a crucial building block and intermediate in a variety of applications, most notably in the burgeoning field of perovskite solar cells and specialized organic synthesis. The scientific community's interest is driven by the compound's ability to influence and enhance the properties of advanced materials.

The contemporary research landscape for this compound is vibrant and expanding. A significant portion of this research is dedicated to its role in the fabrication of perovskite solar cells. Scientists are exploring how the incorporation of this and similar chloride-containing compounds can affect the morphology, stability, and efficiency of these next-generation photovoltaic devices. nih.govnih.gov The precise influence of the chloride ion on the perovskite crystal structure and its resulting optoelectronic properties is a key area of investigation. nih.govresearchgate.net

Beyond photovoltaics, its utility as a reactive intermediate in organic synthesis continues to be explored. The presence of both a chloro and an ammonium (B1175870) group allows for a range of chemical transformations, making it a valuable tool for chemists seeking to construct complex molecules.

Academic Context and Interdisciplinary Relevance

From an academic perspective, this compound serves as an excellent case study in understanding the interplay between molecular structure and material properties. Its study is inherently interdisciplinary, bridging the fields of materials science, chemistry, and physics.

In materials science , the focus is on how the addition of this compound to perovskite precursor solutions influences film formation, crystal growth, and ultimately, the performance and longevity of solar cell devices. nih.gov The study of its crystal structure provides fundamental insights into the intermolecular forces that govern the properties of the bulk material. researchgate.net

In chemistry , the synthesis and reactions of this compound are of primary interest. Organic chemists utilize it as a precursor for creating more complex molecules, while physical chemists study its properties to better understand reaction mechanisms and kinetics.

In physics , the optoelectronic properties of materials incorporating this compound are a major area of research. This includes investigating carrier transport, bandgap tuning, and other photophysical processes that are critical for the efficiency of solar cells. nih.govresearchgate.net The interdisciplinary nature of this research highlights the compound's importance in addressing complex scientific challenges, particularly in the development of sustainable energy technologies.

Chemical Profile of this compound

Chemical and Physical Properties

This compound is a salt with specific chemical and physical characteristics that are crucial for its application in various research fields.

| Property | Value |

| Molecular Formula | C₃H₉Cl₂N chembk.com |

| Molar Mass | 130.02 g/mol chembk.com |

| Melting Point | 145-150°C chembk.com |

| Appearance | Light brown powder nih.gov |

These properties are fundamental for its handling, storage, and use in experimental setups.

Crystal Structure and Characterization

The crystal structure of this compound has been determined using X-ray diffraction. It crystallizes in the monoclinic system with the space group I2/a. researchgate.net

Detailed crystallographic data reveals the precise arrangement of the atoms within the crystal lattice, including bond lengths and angles. researchgate.net This information is vital for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the compound's macroscopic properties. researchgate.net The nitrogen-bound hydrogen atoms play a significant role in the hydrogen bonding network within the crystal. researchgate.net Characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its molecular structure and purity.

Synthesis and Characterization of this compound

Synthetic Methodologies

The synthesis of this compound is not widely detailed in the provided search results, as it is often a commercially available starting material. researchgate.net However, related compounds offer insights into potential synthetic routes. For instance, the synthesis of 3-chloro-2-hydroxypropyl-trimethylammonium chloride involves the reaction of epichlorohydrin (B41342) with trimethylammonium chloride. researchgate.net A general approach for synthesizing ammonium chlorides involves the reaction of the corresponding amine with hydrochloric acid.

Characterization Techniques

The primary method for characterizing the solid-state structure of this compound is single-crystal X-ray diffraction. This technique provides precise information about the crystal system, space group, and atomic coordinates. researchgate.net The reported crystal structure was determined at a temperature of 200 K. researchgate.net

Applications in Perovskite Solar Cells

Role as a Precursor Additive

This compound and similar chloride-containing compounds have emerged as important additives in the fabrication of perovskite solar cells. The introduction of chloride ions into the perovskite precursor solution, often a mix of methylammonium (B1206745) iodide and lead iodide, has been shown to influence the resulting perovskite film's properties. researchgate.net

Research indicates that the presence of chloride during the perovskite film formation can lead to improved morphology and enhanced carrier transport across the heterojunction interfaces within the solar cell. nih.govresearchgate.net While the exact mechanism is still under investigation, it is believed that the chloride ions play a crucial role in the crystallization process, potentially acting as a template or influencing the intermediate phases. nih.gov

Impact on Perovskite Film Properties and Device Performance

The chloride is thought to affect the bandgap of the perovskite material and can improve the thermal stability of the film. nih.gov However, the concentration of the chloride additive is critical, as excessive amounts can be detrimental to device performance, possibly by introducing trap states. nih.gov The role of chloride is complex, and it is a subject of ongoing research to fully understand its influence on perovskite solar cells. nih.govnih.gov

Role in Organic Synthesis

Utility as a Reactive Intermediate

Beyond its application in materials science, this compound serves as a valuable reactive intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive chloro group and an ammonium salt, allows it to participate in a variety of chemical transformations. The chloroalkylamine moiety is a versatile building block for the synthesis of more complex molecules.

Application in the Synthesis of Heterocyclic Compounds

While specific examples of using this compound for the synthesis of heterocyclic compounds are not detailed in the provided search results, its structural relative, 3-chloropropionyl chloride, is used for this purpose. 3-Chloropropionyl chloride is a reagent in the synthesis of various heterocyclic compounds. chemicalbook.com Given the reactivity of the 3-chloropropyl group, it is plausible that this compound could be utilized in similar synthetic strategies to construct nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and other functional organic materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloropropylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])CCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 Chloropropylammonium Chloride

Diverse Synthetic Pathways and Protocols

The synthesis of 3-Chloropropylammonium chloride can be achieved through several routes, with amine-based methods being the most direct. Concurrently, catalytic approaches are being explored to enhance reaction efficiency and selectivity.

Amine-Based Synthesis Routes

The primary and most straightforward synthesis of this compound involves the acid-base reaction between 3-chloropropylamine (B7771022) and hydrochloric acid. ontosight.ai In this process, the amine group of 3-chloropropylamine is protonated by the hydrochloric acid, leading to the formation of the corresponding ammonium (B1175870) salt. This reaction is typically carried out in a suitable solvent and results in a high yield of the desired product.

An alternative amine-based route involves the synthesis of the precursor, 3-chloropropylamine, from 3-aminopropanol. This transformation can be accomplished by reacting 3-aminopropanol with thionyl chloride. The reaction proceeds in an inert atmosphere, often in a solvent like chloroform (B151607), starting at a reduced temperature (0 °C) and then brought to reflux. This method provides a high yield of 3-chloropropylamine, which can then be converted to this compound.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 3-chloropropylamine | Hydrochloric acid | Water | Protonation | This compound | High |

| 3-aminopropanol | Thionyl chloride | Chloroform | 0 °C to reflux, inert atmosphere | 3-chloropropylamine | 90% |

Catalytic Approaches in Synthesis

While direct amine-based syntheses are common, research into catalytic methods for the production of halogenated amine hydrochlorides is ongoing to improve reaction conditions and outcomes. For instance, the synthesis of the related compound, 2-chloroethylamine (B1212225) hydrochloride, utilizes organic acids as catalysts. thermofisher.com In this process, ethanolamine (B43304) reacts with hydrogen chloride in the presence of an organic acid catalyst, such as adipic acid or glutaric acid. thermofisher.com This method avoids the use of harsher chlorinating agents like thionyl chloride, thereby reducing the generation of hazardous byproducts. thermofisher.com

Similarly, the synthesis of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride employs a quaternary ammonium salt as a phase-transfer catalyst. nih.gov These examples suggest that analogous catalytic systems, potentially involving phase-transfer catalysts or mild acid catalysts, could be developed for the synthesis of this compound to enhance reaction rates and selectivity, while potentially allowing for milder reaction conditions. The exploration of metal catalysts, such as iron trichloride (B1173362) or aluminum chloride, which are used in other chlorination reactions, could also present viable avenues for catalytic synthesis routes.

Integration in Complex Chemical Synthesis

The utility of this compound extends to its role as a crucial intermediate in the synthesis of complex molecules, particularly in the field of biochemistry.

Preparation of Thioalkyl Tethers for Nucleic Acid Chemistry

A significant application of this compound is in the preparation of thioalkyl tethers for nucleic acid chemistry, which are instrumental for site-specific crosslinking of nucleic acids to proteins or other nucleic acid strands. nih.gov In a specific protocol, this compound is the starting material for the synthesis of a thiopropyl tether that can be incorporated into deoxyguanosine and guanosine (B1672433) derivatives. nih.gov

The synthesis begins with the reaction of this compound with sodium thiosulfate (B1220275) in aqueous methanol (B129727) under reflux conditions. nih.gov This step introduces the thiosulfate group, which is a precursor to the desired thiol or disulfide functionality. The resulting intermediate is then treated with iodine to form a disulfide, which is subsequently converted to a tert-butyl disulfide protected thiopropylamine hydrochloride. nih.gov This protected tether is then suitable for incorporation into oligonucleotide synthesis. Specifically, the free amine of the tether displaces the 2-fluoro group of a modified deoxyguanosine derivative, which is then converted into a phosphoramidite (B1245037) for use in automated DNA synthesis. nih.gov This multi-step synthesis highlights the critical role of this compound as a foundational building block for creating sophisticated biomolecular tools.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Sodium thiosulfate | 50% aq. Methanol, Reflux | Thiosulfate intermediate |

| 2 | Thiosulfate intermediate | Iodine | Disulfide intermediate |

| 3 | Disulfide intermediate | - | tert-Butyl disulfide protected thiopropylamine hydrochloride |

| 4 | Modified deoxyguanosine, Protected thiopropylamine | Pyridine, Triethylamine, 60 °C | N2-propyl-tert-butyl disulfide deoxyguanosine |

| 5 | N2-propyl-tert-butyl disulfide deoxyguanosine | 2-Cyanoethyl (N,N,N',N'-tetraisopropyl)phosphordiamidite, Pyridinium trifluoroacetate | Phosphoramidite for DNA synthesis |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive solid-state structure of 3-chloropropylammonium chloride. The study, conducted at a temperature of 200 K, reveals a well-ordered crystalline framework. ias.ac.in

The crystal structure of this compound has been identified as belonging to the monoclinic crystal system. ias.ac.in The specific arrangement of its constituent ions in the crystal lattice conforms to the I2/a space group (space group number 15). ias.ac.in

The unit cell is the fundamental repeating block of the crystal structure. For this compound, the dimensions of this parallellepiped and its total volume have been precisely measured. ias.ac.in The structure is characterized by a Z value of 8, indicating that there are eight formula units of C₃H₉Cl₂N within a single unit cell. ias.ac.in

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a | 8.7694(5) Å |

| b | 9.6963(6) Å |

| c | 14.8577(9) Å |

| β | 98.266(3)° |

Data sourced from a 2020 crystallographic study. ias.ac.in

The exact position of each non-hydrogen atom within the asymmetric unit of the crystal was determined with high precision. ias.ac.in The nitrogen-bound hydrogen atoms were located from a difference Fourier map and refined freely, while carbon-bound hydrogens were placed in calculated positions. ias.ac.in Anisotropic displacement parameters (Uij), which describe the thermal vibration of each atom as a three-dimensional ellipsoid, were also refined. ias.ac.in These parameters are crucial for understanding the dynamic behavior of the atoms within the crystal lattice. ias.ac.in

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for this compound

| Atom | x | y | z | Ueq (Ų) |

|---|---|---|---|---|

| Cl1 | 0.61530(3) | 0.52982(3) | 0.12230(2) | 0.03503(9) |

| N1 | 0.40081(10) | 0.17699(9) | 0.16933(6) | 0.02508(17) |

| C1 | 0.43768(11) | 0.23458(11) | 0.08204(7) | 0.0273(2) |

| C2 | 0.60956(12) | 0.25245(12) | 0.08250(7) | 0.0297(2) |

| C3 | 0.68722(11) | 0.35840(11) | 0.14845(8) | 0.0290(2) |

Data sourced from a 2020 crystallographic study. ias.ac.in

The crystal packing of this compound is dominated by an extensive network of hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) of the cation acts as a hydrogen bond donor, forming strong N-H···Cl interactions with the chloride anions (Cl⁻). ias.ac.in This network of hydrogen bonds is fundamental in stabilizing the crystal lattice, linking the organic cations and inorganic anions into a cohesive three-dimensional supramolecular architecture. The analysis of interatomic distances and angles confirms the presence of these classical hydrogen bonds, which are the primary organizing force in the solid state.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy probes the energies of molecular vibrations and lattice modes, providing a "fingerprint" of the compound and insights into bonding and structure.

While a specific, fully assigned Raman spectrum for this compound is not detailed in the surveyed literature, the technique is invaluable for its characterization. Raman spectroscopy of related alkylammonium halides and chlorinated organic compounds allows for a confident prediction of the key vibrational features. ias.ac.innih.govresearchgate.net

The Raman spectrum can be divided into two main regions: the low-frequency (lattice) region and the high-frequency (internal molecular vibration) region. aps.org

Lattice Dynamics: In the low-frequency range (typically below 400 cm⁻¹), the Raman spectrum would reveal the external lattice vibrations. These modes involve the collective motions of the 3-chloropropylammonium cations and chloride anions as whole units within the crystal lattice. nih.gov The specific frequencies of these phonons are sensitive to the crystal packing, the mass of the ions, and the strength of the intermolecular forces, particularly the N-H···Cl hydrogen bonds. nih.govaps.org

Molecular Vibrations: The higher-frequency region of the spectrum would be characterized by the internal vibrational modes of the 3-chloropropylammonium cation. Key expected Raman bands include:

C-Cl Stretching: A distinct band associated with the carbon-chlorine stretching vibration is expected in the 600-750 cm⁻¹ region. nih.govresearchgate.net The exact position can give insight into the conformation of the propyl chain.

C-N and C-C Stretching: Vibrations corresponding to the stretching of the C-N and C-C bonds would appear in the 800-1200 cm⁻¹ range. researchgate.net

CH₂ Bending and Twisting/Wagging: A series of bands between 1200 cm⁻¹ and 1500 cm⁻¹ would be assigned to the various bending (scissoring), twisting, and wagging modes of the methylene (B1212753) (CH₂) groups in the propyl chain. researchgate.net

N-H Bending: The symmetric and asymmetric bending modes of the ammonium (-NH₃⁺) group are expected in the 1500-1650 cm⁻¹ region. researchgate.net

C-H Stretching: The C-H stretching vibrations of the methylene groups would produce strong signals in the 2800-3000 cm⁻¹ region. researchgate.net

N-H Stretching: The N-H stretching vibrations of the ammonium group are expected as broad bands in the 3000-3300 cm⁻¹ region. The position and broadness of these bands are highly indicative of the strength and nature of the hydrogen bonding with the chloride anions. nih.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds. For this compound, the analysis of its IR spectrum allows for the unambiguous identification of its key structural features: the ammonium group (-NH₃⁺), the alkyl chain (C-H bonds), and the carbon-chlorine bond (C-Cl).

The identification of this compound by Fourier-transform infrared (FTIR) spectroscopy is a standard procedure in quality control for commercially available samples. While detailed spectral data from peer-reviewed research articles are not extensively available in the public domain, the characteristic absorption bands can be assigned based on established correlation tables and data from similar compounds. A full attenuated total reflectance (ATR)-IR spectrum is available through spectral databases such as SpectraBase®.

The key vibrational modes and their expected absorption regions for this compound are detailed below:

N-H Stretching Vibrations: The ammonium group (-NH₃⁺) exhibits strong and broad absorption bands in the region of 3200-2800 cm⁻¹. These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds. The broadness of these peaks is a characteristic result of hydrogen bonding.

C-H Stretching Vibrations: The aliphatic C-H stretching vibrations from the propyl chain typically appear in the 2960-2850 cm⁻¹ range. These are generally of medium to strong intensity.

N-H Bending Vibrations: The ammonium group also shows characteristic bending vibrations. The asymmetric bending (scissoring) mode is expected to appear around 1600-1500 cm⁻¹, while the symmetric bending (wagging) mode can be found in the 1400-1300 cm⁻¹ region.

C-H Bending Vibrations: The scissoring and wagging vibrations of the CH₂ groups in the propyl chain give rise to absorptions in the 1470-1430 cm⁻¹ range.

C-N Stretching Vibrations: The stretching vibration of the C-N bond is typically observed in the 1250-1020 cm⁻¹ region.

C-Cl Stretching Vibrations: The presence of the chlorine atom is confirmed by the C-Cl stretching vibration. For a primary alkyl chloride, this absorption is expected in the 850-550 cm⁻¹ range. In some related structures, a C-Cl absorption band has been noted around 800 cm⁻¹. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole, including C-C skeletal vibrations.

The following interactive data table summarizes the principal infrared absorption bands and their corresponding functional group assignments for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3200-2800 | N-H Stretching | Ammonium (-NH₃⁺) |

| 2960-2850 | C-H Stretching | Alkyl (CH₂) |

| 1600-1500 | N-H Bending (asymmetric) | Ammonium (-NH₃⁺) |

| 1470-1430 | C-H Bending (scissoring) | Alkyl (CH₂) |

| 1400-1300 | N-H Bending (symmetric) | Ammonium (-NH₃⁺) |

| 1250-1020 | C-N Stretching | Alkylamine |

| 850-550 | C-Cl Stretching | Alkyl Halide |

Computational Chemistry and Theoretical Modeling of 3 Chloropropylammonium Chloride

Density Functional Theory (DFT) for Electronic Structure Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-chloropropylammonium chloride, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties.

The starting point for an accurate theoretical model is often the experimentally determined molecular geometry. The crystal structure of this compound has been resolved by X-ray diffraction, revealing a monoclinic crystal system with the space group I2/a. researchgate.net This experimental structure provides the initial atomic coordinates for geometry optimization using DFT.

DFT calculations are typically performed using a specific combination of a functional and a basis set. For organic molecules containing halogens and nitrogen, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. These are often paired with Pople-style basis sets such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially for anions and hydrogen-bonded systems.

Upon geometry optimization, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, Mulliken population analysis can be performed to determine the partial atomic charges on each atom within the 3-chloropropylammonium cation. This analysis provides insight into the charge distribution and the nature of the chemical bonds. For instance, it can quantify the positive charge on the ammonium (B1175870) group and the partial negative charges on the chlorine atoms, reflecting their electronegativity.

Table 1: Theoretical Electronic Properties of 3-Chloropropylammonium Cation (Illustrative) This table presents typical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. The values are illustrative and based on general principles of computational chemistry for similar organic cations.

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 8.0 eV |

Theoretical Predictions of Vibrational Spectra

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities, which arise from the periodic motions of the atoms around their equilibrium positions.

Following the geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The results provide a set of vibrational modes, each with a specific frequency and intensity. These modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations.

Key vibrational modes for this compound would include:

N-H stretching vibrations of the ammonium group (-NH3+).

C-H stretching and bending vibrations of the propyl chain.

C-N and C-C stretching vibrations.

The C-Cl stretching vibration.

It is a common practice in computational spectroscopy to apply a scaling factor to the calculated frequencies. This is because the theoretical calculations are based on the harmonic oscillator approximation, which deviates from the true anharmonic nature of molecular vibrations. The scaling factor, typically around 0.96 for B3LYP functionals, corrects for this approximation and improves the agreement between theoretical and experimental spectra.

By comparing the scaled theoretical frequencies with the peaks observed in experimental IR and Raman spectra, a detailed and reliable assignment of the vibrational bands can be achieved. This synergy between theoretical predictions and experimental data is crucial for a comprehensive understanding of the molecule's vibrational properties.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table provides a hypothetical comparison to illustrate how theoretical data is used to assign experimental spectral bands. The experimental values are typical for the listed functional groups.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | ~3200 | ~3330 | ~3200 | Ammonium group stretching |

| ν(C-H) | 2900-3000 | 3020-3125 | 2900-3000 | Alkyl chain C-H stretching |

| δ(CH₂) | ~1465 | ~1525 | ~1465 | Methylene (B1212753) scissoring |

| ν(C-Cl) | 650-750 | ~720 | ~690 | Carbon-chlorine stretching |

Role in Perovskite Materials Science and Crystallization Engineering

Function as a Crystallization Additive in Hybrid Perovskites

The incorporation of chloride-containing additives is a widely recognized strategy to improve the quality and performance of hybrid perovskite thin films. While research often focuses on simpler chlorides like methylammonium (B1206745) chloride (MACl), the principles underlying their effectiveness can be extended to understand the role of 3-chloropropylammonium chloride. CPACl, as a source of both chloride ions and organic cations, can significantly influence the crystallization process, leading to films with superior optoelectronic properties.

The presence of chloride ions during perovskite crystallization has a profound impact on the morphology and crystal structure of the resulting film. Chloride additives are known to regulate the crystallization dynamics, promoting more ordered crystal orientation and the growth of larger, more uniform grains. researchgate.netscielo.org.mx This is often attributed to the formation of a transient intermediate phase, such as MAPbCl₃, which can act as a template for the subsequent growth of the desired perovskite phase (e.g., MAPbI₃). uni-muenchen.de

The mechanism involves a dissolution-recrystallization process where the chloride-containing solution promotes the breakdown of smaller, less stable crystals and their regrowth into larger, more ordered structures. nih.gov This process helps to create a denser film with fewer pinholes. Furthermore, chloride additives can induce a preferred orientation in the perovskite crystals. For instance, the use of MACl has been shown to result in a distinct preferred orientation of the (020) lattice plane perpendicular to the substrate, which facilitates more efficient charge transport. nih.gov The use of CPACl is expected to leverage these same chloride-driven mechanisms to enhance crystal quality and orientation.

Polycrystalline perovskite films inherently contain a high density of grain boundaries, which are often rife with defects such as uncoordinated lead ions (Pb²⁺) and halide vacancies. These defects act as non-radiative recombination centers, trapping charge carriers and diminishing the efficiency and stability of perovskite solar cells. nih.gov

The stability of perovskite films against environmental factors like humidity, heat, and light is a critical challenge for their commercialization. Additives containing chloride, including CPACl, contribute significantly to enhancing this stability. The primary mechanism is the improvement of the film's intrinsic quality. By promoting the growth of larger, more uniform crystals and reducing the density of grain boundaries and defects, chloride additives create a more robust and less permeable film. researchgate.netscielo.org.mx

The improved crystallinity and reduced defect density mean there are fewer sites where degradation processes, such as water intercalation or ion migration, can initiate. researchgate.net Even a small amount of incorporated chloride can significantly enhance the thermal stability of the perovskite film. nih.gov This stabilization is also linked to the homogenization of halide distribution in mixed-halide perovskites, which can suppress photo-induced phase segregation—a key degradation pathway in wide-bandgap perovskites. escholarship.org

Constituent in Layered Ruddlesden-Popper Perovskite Structures (e.g., CPA₂PbCl₄)

Beyond its role as an additive, the 3-chloropropylammonium (CPA) cation can serve as the primary large organic spacer in the formation of 2D Ruddlesden-Popper (RP) hybrid perovskites. These materials have the general formula A'₂Aₙ₋₁MₙX₃ₙ₊₁, where the bulky organic CPA cation (A') separates inorganic lead-halide octahedral layers (Aₙ₋₁MₙX₃ₙ₊₁).

The layered RP perovskite (CPA)₂PbCl₄ has been successfully synthesized via strategies involving organic amine halogenation. researchgate.net The synthesis results in a structure where bilayers of the 3-chloropropylammonium cations sandwich a single layer of corner-sharing [PbCl₆]⁴⁻ octahedra.

Structural characterization using techniques like X-ray diffraction (XRD) confirms the 2D layered nature of these materials. researchgate.netnih.gov The XRD patterns of such layered perovskites show a series of strong, equally spaced diffraction peaks at low angles, which correspond to the (00l) lattice planes and are indicative of a highly preferred orientation along the c-axis. nih.gov For example, in the related compound (PEA)₂Pb(Br₁₋ₓClₓ)₄, the crystal system was identified as triclinic with the space group P1̄, where the lattice parameters shrink upon the inclusion of the smaller chloride ions. nih.gov Similarly, the structure of (CPA)₂PbCl₄ has been analyzed in detail, revealing multiple temperature-dependent crystal phases. researchgate.net

Table 1: Crystallographic Data for (CPA)₂PbCl₄ at Different Temperatures

| Phase | Temperature Range (Heating) | Space Group | System |

|---|---|---|---|

| I | > 353.1 K | Cmce | Orthorhombic |

| II | 211.7 K - 353.1 K | Cmc2₁ | Orthorhombic |

| III | 182.0 K - 211.7 K | Pna2₁ | Orthorhombic |

| IV | < 182.0 K | Pca2₁ | Orthorhombic |

Data sourced from a multitechnique analysis including thermal analysis and X-ray diffraction. researchgate.net

The compound (CPA)₂PbCl₄ exhibits remarkable polymorphism, with as many as four distinct crystal phases observed at different temperatures. researchgate.net These structural phase transitions are driven by changes in the ordering and dynamics of the organic 3-chloropropylammonium cations within the crystal lattice.

A multi-technique investigation involving thermal analysis, dielectric measurements, and Raman spectroscopy has elucidated the mechanisms of these transitions. researchgate.net The transitions are first-order and occur at specific temperatures, with some thermal hysteresis observed between heating and cooling cycles. The high-temperature phase (Phase I) is centrosymmetric, while the lower temperature phases (II, III, and IV) all exhibit polar order, a property of interest for ferroelectric applications. researchgate.net The transition from Phase I to Phase II is characterized as a ferroelectric phase transition. researchgate.net This behavior, where temperature changes induce significant structural and polar transformations, is a hallmark of dynamic hybrid organic-inorganic perovskites. nih.govnih.gov

Table 2: Phase Transition Temperatures for (CPA)₂PbCl₄

| Transition | Heating Cycle Temperature (T_heat) | Cooling Cycle Temperature (T_cool) |

|---|---|---|

| T1 (I ↔ II) | 353.1 K | 343.9 K |

| T2 (II ↔ III) | 211.7 K | 208.6 K |

| T3 (III ↔ IV) | 182.0 K | 178.2 K |

Data sourced from thermal analysis measurements. researchgate.net

Ferroelectric Behavior and Induction of Polar Order

The induction of ferroelectric properties in hybrid organic-inorganic perovskites (HOIPs) is a promising avenue for developing advanced electronic and optoelectronic devices. The mechanism often involves the introduction of polar organic cations that can be ordered within the inorganic framework, leading to a net electric dipole moment. oup.comnih.gov The origin of ferroelectricity in these materials is complex, arising from the interplay between the organic cations and the inorganic lattice, including dipole transitions of the organic molecules and distortions of the inorganic octahedra. oup.com

While direct and extensive studies on the ferroelectric properties specifically induced by this compound are not widely documented in mainstream literature, the principles of using functionalized organic cations to induce polar order are well-established. oup.comresearchgate.netacs.org The presence of a polar chloro-alkyl group in the 3-chloropropylammonium cation suggests its potential to influence the polarizability of the perovskite lattice. The alignment of such polar organic cations under an external electric field can lead to ferroelectric behavior, which is a subject of ongoing research in the quest for new ferroelectric materials. researchgate.netacs.org The development of hybrid perovskite ferroelectrics is driven by their potential for applications in data storage, sensors, and energy harvesting. nih.gov

Optoelectronic Properties in Perovskite Systems

The incorporation of this compound as an additive has been shown to have a significant impact on the optoelectronic properties of perovskite films, primarily through its influence on the material's crystallinity and defect density. researchgate.netresearchgate.net High-quality perovskite films with large grain sizes and low defect concentrations are crucial for efficient charge transport and reduced non-radiative recombination, which are key determinants of a solar cell's performance.

The use of 3-CPACl has been particularly noted in the fabrication of formamidinium lead iodide (FAPbI₃)-based perovskites, where it aids in the formation of a more stable and efficient crystal phase. researchgate.netresearchgate.netaip.org Research has shown that the addition of 3-CPACl can lead to perovskite films with a higher degree of crystal orientation and reduced residual stress. researchgate.net This improved crystal quality is associated with a decrease in defect states, which in turn enhances the photoluminescence lifetime of the material, indicating a reduction in non-radiative recombination pathways. researchgate.net

Below is a data table summarizing the impact of chloride additives on perovskite solar cell performance, which is a general trend observed when using additives like 3-CPACl to improve film quality.

| Parameter | Control Device (without chloride additive) | Device with Chloride Additive |

| Power Conversion Efficiency (PCE) | Lower | Higher nih.gov |

| Open-Circuit Voltage (Voc) | Lower | Higher nih.gov |

| Short-Circuit Current (Jsc) | Generally Similar | Generally Similar |

| Fill Factor (FF) | Lower | Higher |

| Non-radiative Recombination | Higher | Lower arizona.edu |

| Crystal Grain Size | Smaller | Larger arizona.edu |

This table presents a generalized comparison based on typical results from studies on chloride additives in perovskite solar cells.

Halogen Engineering Strategy in Perovskite Synthesis

Halogen engineering is a critical strategy in the synthesis of perovskite materials to tune their properties and improve the performance and stability of perovskite solar cells. researchgate.netresearchgate.net The use of chloride-containing additives, such as this compound, is a key aspect of this strategy. nih.govresearchgate.net

The introduction of 3-CPACl into the perovskite precursor solution has been shown to be an effective method for controlling the crystallization process. researchgate.netresearchgate.netaip.org One of the significant findings is that 3-CPACl can facilitate the formation of a 2D perovskite template at a relatively low temperature of around 80°C. researchgate.netresearchgate.net This 2D template then acts as a guide for the subsequent growth of the desired 3D α-FAPbI₃ perovskite phase, promoting a more ordered and crystalline structure. researchgate.netresearchgate.net

Furthermore, the presence of 3-CPACl helps to reduce the energy barrier for the phase transition from the undesirable non-perovskite δ-FAPbI₃ phase to the photoactive α-FAPbI₃ phase. researchgate.netresearchgate.netaip.org This is a crucial step in obtaining high-quality perovskite films that are essential for efficient solar cells. The process often involves a two-step annealing procedure, where the initial low-temperature step facilitates the formation of the 2D template, and a subsequent high-temperature annealing step promotes the growth of the 3D perovskite and the removal of the majority of the 3-CPACl additive. researchgate.net

The role of 3-CPACl as a halogen engineering agent is thus multifaceted, involving the control of nucleation and crystal growth, the stabilization of the desired perovskite phase, and the reduction of defects. researchgate.netresearchgate.netresearchgate.net These effects collectively contribute to the fabrication of perovskite films with superior properties for photovoltaic applications.

Below is a table summarizing the role of this compound in the crystallization of FAPbI₃ perovskites.

| Stage of Crystallization | Role of this compound (Cl-PACl) | Reference |

| Initial Annealing (low temperature, ~80°C) | Formation of a 2D perovskite template. | researchgate.netresearchgate.net |

| Phase Transition | Reduces the energy barrier for the δ-FAPbI₃ to α-FAPbI₃ phase transition. | researchgate.netresearchgate.netaip.org |

| Crystal Growth | Guides the ordered formation of α-FAPbI₃, leading to higher crystal orientation and reduced stress. | researchgate.net |

| Final Film (after high-temperature annealing) | Most of the additive is volatilized, with trace amounts remaining at grain boundaries to passivate defects and stabilize the α-phase. | researchgate.net |

Applications in Polymer Chemistry and Macroinitiator Development

Synthesis of Advanced Polyacrylamide Architectures (Linear, Star, Comb-like) via Atomic Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The technique relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. The initiator is a key component in ATRP, as its structure dictates the final polymer architecture.

To create advanced polyacrylamide architectures, 3-chloropropylamine (B7771022) (derived from 3-chloropropylammonium chloride) can be used to synthesize custom ATRP initiators. For instance, a multi-functional core molecule containing several hydroxyl or carboxylic acid groups can be reacted with a molecule like 2-bromoisobutyryl bromide to create a multi-site initiator. By first reacting the core with 3-chloropropylamine, it's possible to introduce the chloro functionality, which can then initiate polymerization.

Linear Polymers: A simple monofunctional initiator can be synthesized by reacting 3-chloropropylamine with an acyl bromide, such as 2-bromoisobutyryl bromide. This creates an N-(3-chloropropyl)-2-bromo-2-methylpropanamide initiator. This molecule has a single initiation site, which, in the presence of an acrylamide monomer and an ATRP catalyst system (e.g., CuBr/PMDETA), will produce a linear polyacrylamide chain with a chloropropyl group at one end.

Star Polymers: Star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can be synthesized using a "core-first" approach. This involves a multifunctional initiator. For example, a core molecule like 1,3,5-benzenetricarboxylic acid can be converted to the corresponding acid chloride. Subsequent reaction with 3-chloropropylamine would yield a trifunctional molecule. The three chloro groups can then simultaneously initiate the ATRP of acrylamide, resulting in a three-arm star polymer. The number of arms can be controlled by the functionality of the core molecule.

Comb-like Polymers: Comb-like or "graft" copolymers feature polymeric side chains attached to a linear polymer backbone. To synthesize a comb-like polyacrylamide, a polymer backbone with pendant initiation sites is required. This can be achieved by first copolymerizing a monomer containing a reactive group (e.g., acrylic acid) with acrylamide. The resulting copolymer is then chemically modified; the carboxylic acid groups along the backbone can be reacted with 3-chloropropylamine to attach the chloro-functional side groups. These chloro groups then act as initiation sites for the ATRP of acrylamide, growing polyacrylamide "teeth" from the main chain to form a comb-like structure.

| Polymer Architecture | Initiator Synthesis Principle | Resulting Structure |

| Linear | Reaction of 3-chloropropylamine with a monofunctional acyl halide (e.g., 2-bromoisobutyryl bromide). | A single polyacrylamide chain with a terminal chloropropyl group. |

| Star | Reaction of 3-chloropropylamine with a multifunctional core molecule (e.g., trimesoyl chloride). | Multiple polyacrylamide chains linked to a central core. |

| Comb-like | Post-polymerization modification of a linear polymer backbone (e.g., poly(acrylamide-co-acrylic acid)) with 3-chloropropylamine to introduce initiation sites. | A linear polymer backbone with multiple polyacrylamide side chains. |

Preparation of Halogen-Functionalized Aliphatic Polyketones as Macroinitiators

Aliphatic polyketones are a class of high-performance thermoplastics produced from the copolymerization of olefins with carbon monoxide. Their polymer backbone contains 1,4-dicarbonyl units, which are reactive and can be chemically modified. This reactivity allows for the transformation of a standard polyketone into a macroinitiator for other polymerization reactions.

A key reaction for modifying polyketones is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole. By using 3-chloropropylamine (derived from this compound) as the primary amine, the polyketone can be functionalized with pendant chloropropyl groups.

The reaction proceeds by the nucleophilic attack of the amine on the carbonyl groups of the polyketone backbone. This leads to the formation of N-(3-chloropropyl)pyrrole rings along the polymer chain. The result is a halogen-functionalized aliphatic polyketone. The degree of functionalization can be controlled by the reaction stoichiometry and conditions.

This newly functionalized polyketone, now bearing multiple alkyl halide groups, can serve as a macroinitiator for ATRP. In the presence of a suitable monomer (like styrene, acrylates, or acrylamides) and an ATRP catalyst, new polymer chains will grow from the initiation sites on the polyketone backbone. This results in the formation of a graft copolymer with a polyketone main chain and side chains of the second polymer. This method allows for the creation of novel materials that combine the desirable mechanical properties of aliphatic polyketones with the specific functionalities of the grafted polymer chains.

| Reaction Step | Reagents | Intermediate/Final Product | Purpose |

| Functionalization | Aliphatic Polyketone, 3-Chloropropylamine | Halogen-Functionalized Aliphatic Polyketone | To introduce ATRP initiation sites onto the polyketone backbone via Paal-Knorr reaction. |

| Graft Copolymerization | Functionalized Polyketone (Macroinitiator), Monomer (e.g., Acrylamide), ATRP Catalyst System | Graft Copolymer (Polyketone-g-Polyacrylamide) | To synthesize a new material with combined properties of the backbone and the grafted chains. |

Future Research Directions and Emerging Paradigms

Exploration of Structure-Property Relationships in Novel Derivatizations

The future exploration of 3-Chloropropylammonium chloride is centered on the synthesis of novel derivatives to establish clear structure-property relationships. The inherent reactivity of the terminal chloro group and the ammonium (B1175870) head group makes it a versatile platform for chemical modification. By systematically altering its molecular structure, researchers can tune the resulting material's electronic, optical, and physical properties.

One demonstrated avenue of derivatization involves the functionalization of conducting polymers. For instance, 3-chloropropylamine (B7771022) hydrochloride has been successfully used to create N-substituted and ring-substituted propylamine (B44156) polyaniline (PAPANI). researchgate.net In these reactions, the propylammonium moiety is grafted onto the polyaniline backbone, which improves the polymer's solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran, a significant advantage over the difficult-to-process pure polyaniline. researchgate.net This functionalization directly links the alkylammonium halide structure to a tangible property enhancement (solubility) in a functional polymer system.

Future research will likely expand on these principles, exploring reactions such as:

Substitution Reactions: Replacing the chlorine atom with other functional groups (e.g., fluorine, bromine, cyano, or thiol groups) to modulate the electronic and steric profile of the cation.

Chain Extension/Modification: Altering the length of the propyl chain to investigate its effect on the crystal packing and interlayer spacing in 2D materials. Studies on other alkylammonium lead iodides have shown that increasing the alkyl chain length directly impacts the crystal structure, often leading to lower symmetry and changes in conductivity and bandgap. researchgate.netrsc.org

Complex Cation Formation: Using the amine group as a reactive site for further chemical synthesis to build more complex and functional organic cations.

These derivatization strategies, summarized in the table below, will be crucial for creating a library of related compounds. By systematically characterizing the properties of each new derivative, researchers can build predictive models that link specific structural motifs to desired material functions, guiding the rational design of next-generation materials.

Table 1: Potential Derivatization Strategies for this compound and Their Predicted Impact

| Derivatization Strategy | Target Functional Group | Potential New Functional Group | Predicted Impact on Material Properties |

| Nucleophilic Substitution | Chloro- | -F, -Br, -CN, -SCN | Modification of electronic properties, intermolecular interactions, and thermal stability. |

| Chain Modification | Propyl chain | -CH₂(CH₂)nCH₃ | Alters steric hindrance, van der Waals forces, and interlayer spacing in layered structures. researchgate.netrsc.org |

| Amine Functionalization | Ammonium | Secondary/Tertiary Amines, Amides | Creates more complex organic cations with potential for hydrogen bonding or coordination chemistry. |

| Polymer Grafting | Chloro- or Ammonium | Polyaniline, etc. | Enhances solubility and processability of functional polymers. researchgate.net |

Integration into Advanced Functional Materials Beyond Perovskites

While alkylammonium halides are well-known components of perovskite solar cells, a significant future direction is their integration into other classes of advanced functional materials. The unique properties of this compound and its derivatives can be leveraged in systems where they act as more than just structural spacers.

A promising area is the development of functionalized conducting polymers. As demonstrated with polyaniline, incorporating the propylammonium group can modify the polymer's properties. researchgate.net This approach could be extended to other polymer systems, such as polypyrroles or polythiophenes, to create materials with tailored solubility, processability, and ionic conductivity for applications in flexible electronics, sensors, or battery components.

Another emerging paradigm is the use of functionalized ammonium cations as templates or active components in the synthesis of novel organic-inorganic hybrid materials that are not perovskites. Research into 2D layered metal halides has shown that complex organic molecules, such as amino acids, can be intercalated between inorganic layers. rsc.org This creates materials with distinct structural and physical properties. Derivatives of this compound could be designed to self-assemble with various metal halides to form new 2D or 1D structures with unique optoelectronic or magnetic properties. For example, a derivative could be designed to coordinate with a transition metal, creating a hybrid material that combines the semiconducting properties of a metal halide with the magnetic properties of the coordinated metal. rsc.org

Potential non-perovskite applications include:

Dielectric Layers: As components in high-k dielectric materials for capacitors and transistors.

Ion Conductors: As the mobile ion or part of the polymer matrix in solid-state electrolytes for batteries.

Luminescent Materials: Where the organic cation itself is modified to be chromophoric, and its interaction with an inorganic framework tunes the emission properties.

Enhanced Computational Approaches for Predictive Design

The trial-and-error approach to materials discovery is being superseded by computational design, and this paradigm is particularly relevant for the complex chemical space of this compound derivatives. High-throughput computational screening, based on methods like density-functional theory (DFT), can accelerate the identification of promising new materials for specific applications. rsc.orgresearchgate.net

Future computational work will focus on building comprehensive materials repositories of hypothetical compounds derived from this compound. rsc.org By systematically modeling different derivatizations in silico, researchers can predict key properties before undertaking laborious and expensive synthesis. Key parameters that can be reliably calculated include:

Structural Stability: First-principles calculations can determine the thermodynamic stability of a proposed crystal structure, filtering out compounds that are unlikely to form. ntu.edu.sgacs.org

Electronic Band Structure: The band gap, which determines the optical and electronic properties of a semiconductor, can be calculated. This allows for the pre-selection of candidates for applications like light-emitting diodes or solar cells. rsc.orgarxiv.org

Carrier Effective Masses: The curvature of the valence and conduction bands can be computed to estimate the electron and hole effective masses, which are crucial for charge transport and conductivity. acs.org

For example, computational studies on other A₂BX₆ halide compounds have successfully identified chemical trends. ntu.edu.sgarxiv.org They show how changing the halide (Cl, Br, I) or the cation (e.g., Cs, Rb, K) systematically alters the band gap and structural stability. ntu.edu.sgarxiv.org Similar high-throughput studies on materials incorporating derivatives of this compound could rapidly map out the structure-property landscape. This predictive power enables a "design-by-computation" approach, where materials are first designed on a computer to have the desired properties and then synthesized in the lab, drastically accelerating the development cycle for new functional materials.

Table 2: Computationally Calculable Properties and Their Relevance

| Calculable Property | Computational Method | Relevance to Material Design |

| Formation Energy | Density-Functional Theory (DFT) | Predicts thermodynamic stability and likelihood of synthesis. ntu.edu.sgacs.org |

| Electronic Band Gap | DFT, Hybrid Functionals (HSE06) | Determines optical absorption/emission; essential for optoelectronics. rsc.orgarxiv.org |

| Carrier Effective Mass | DFT Band Structure Analysis | Indicates charge carrier mobility and potential for high conductivity. acs.org |

| Crystal Structure | Tolerance Factor, Octahedral Factor Calculations | Assesses the stability of perovskite-like or other crystal structures. researchgate.net |

Q & A

Q. What are the standard synthesis methods for 3-chloropropylammonium chloride, and how do reaction conditions influence purity?

The compound is typically synthesized via quaternization/hydrolysis of trimethylamine and epichlorohydrin in aqueous or organic solvents. highlights that commercial production often uses aqueous solutions (60–65% concentration), while anhydrous crystalline forms require organic solvents (e.g., acetone or ethanol) to minimize byproducts like dichloropropyl derivatives . Reaction temperature (optimized at 40–60°C) and stoichiometric ratios are critical for purity. Impurities such as N-(2-chloro-3-hydroxypropyl) isomers can arise from competing reaction pathways, necessitating recrystallization or chromatography .

Q. How can researchers validate the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. and detail that the compound crystallizes in a monoclinic system (space group I2/a) with lattice parameters a = 8.7694(5) Å, b = 9.6963(6) Å, and c = 14.8577(9) Å. Hydrogen-bonding networks (N–H⋯Cl type) stabilize the structure, with bond lengths of C–Cl (1.8003 Å) and C–N (1.4896 Å) consistent with primary ammonium salts. Software like SHELX and Mercury are used for refinement and validation .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a carcinogen (H351) and hazardous to aquatic life (H412). recommends using gloves, eyeshields, and respirators in well-ventilated areas. Waste must be neutralized before disposal, and spills should be contained with inert absorbents. Chronic exposure risks require regular air quality monitoring in lab settings .

Advanced Research Questions

Q. How does the substitution of 3-chloropropylammonium in perovskites enhance ferroelectric and optical properties?

demonstrates that substituting 3-chloropropylammonium (CPA⁺) in layered perovskites (CPA₂PbCl₄) induces non-centrosymmetric polar order, enabling ferroelectricity with a Curie temperature (T_c) of 197°C and spontaneous polarization (P_s) of 6.25 µC·cm⁻². The halogenated A-site cation disrupts symmetry, facilitating anisotropic charge distribution. Additionally, CPA⁺ contributes to broadband white-light emission above 180 K, linked to self-trapped excitons in the PbCl₆ framework .

Q. What methodologies resolve contradictions in reported bond lengths or phase transitions for this compound?

Discrepancies in crystallographic data (e.g., bond lengths) or phase behavior require multi-technique validation. For example:

- XRD vs. Raman spectroscopy : XRD confirms lattice parameters, while Raman identifies vibrational modes sensitive to phase transitions (e.g., shifts in N–H stretching frequencies).

- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions at T₁ = 353.1 K and T₂ = 211.7 K, correlating with structural rearrangements observed in XRD .

Q. How can researchers optimize synthesis to minimize byproducts like dichloropropyl derivatives?

Advanced synthesis routes involve:

- Solvent selection : Anhydrous ethanol reduces hydrolysis side reactions compared to aqueous media .

- Catalyst use : Lewis acids (e.g., ZnCl₂) can direct regioselectivity toward the 3-chloro isomer.

- In-line monitoring : Techniques like FTIR or HPLC track reaction progress and impurity formation in real time .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound in hybrid materials?

Q. How can hydrogen-bonding networks in the crystal structure influence material stability?

The N–H⋯Cl hydrogen bonds (graph-set descriptor D³³) create double-layered structures perpendicular to the c-axis, enhancing thermal stability. Computational tools like PLATON or CrystalExplorer model these interactions, predicting mechanical properties such as Young’s modulus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.